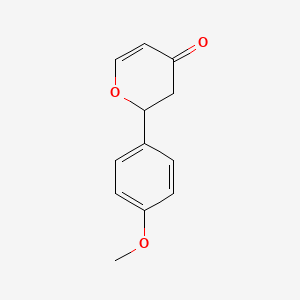

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-

Overview

Description

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom This compound is a derivative of pyran and is characterized by the presence of a methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines. This reaction proceeds under mild conditions at room temperature and in the absence of Lewis acid catalysts . Another method includes the use of a BINOLate-zinc complex prepared in situ from diethylzinc and 3,3’-dibromo-BINOL, which catalyzes the enantioselective hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes .

Industrial Production Methods

Industrial production methods for this compound typically involve the cyclization of diethylacetone dioxalate to chelidonic acid, followed by decarboxylation to yield 4H-Pyran-4-one . Another method includes heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyranones.

Reduction: Reduction reactions can convert it into dihydropyran derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include substituted pyranones, dihydropyrans, and various functionalized derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-4H-pyran-4-one: A similar compound with a hydrogen atom instead of the methoxyphenyl group.

3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.

3,4-Dihydro-2H-pyran: Another related compound used as a hydroxyl-protecting reagent in organic synthesis.

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Biological Activity

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, also known by its CAS number 1094294-18-4, is a compound belonging to the pyran family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C12H12O

- Molecular Weight : 188.23 g/mol

- CAS Number : 1094294-18-4

Antimicrobial Activity

Research has demonstrated that derivatives of 4H-Pyran compounds exhibit significant antimicrobial properties. A study synthesized various 4H-Pyran derivatives and evaluated their efficacy against Mycobacterium bovis, showing promising results in inhibiting bacterial growth . The synthesized compounds displayed good activity levels, indicating their potential as antimicrobial agents.

| Compound | Activity Against Mycobacterium bovis | Notes |

|---|---|---|

| Compound A | Moderate | Effective at low concentrations |

| Compound B | High | Superior to standard antibiotics |

Antioxidant Activity

The antioxidant properties of 4H-Pyran derivatives have been extensively studied. One study evaluated the radical scavenging activity using the DPPH assay and found that certain derivatives exhibited strong antioxidant effects, with IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) . These findings suggest that the compound can mitigate oxidative stress, which is linked to various diseases.

| Compound | DPPH IC50 (µM) | Comparison with BHT (IC50) |

|---|---|---|

| Derivative 1 | 72 | Comparable |

| Derivative 2 | 74 | Comparable |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-Pyran derivatives against colorectal cancer cell lines such as HCT-116. Specific compounds demonstrated significant cytotoxicity and were found to induce apoptosis through caspase activation . The mechanism of action involves inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound C | 75.1 | CDK2 inhibition |

| Compound D | 85.88 | Induction of apoptosis |

Case Studies

- Antimicrobial Evaluation : A study focused on synthesizing a series of pyran derivatives and assessing their antimicrobial properties against various pathogens. The results indicated that several compounds effectively inhibited the growth of resistant strains of bacteria .

- Antioxidant Properties : Another research effort examined the antioxidant capabilities of pyran derivatives through various assays, confirming their potential to act as free radical scavengers and highlighting the importance of specific functional groups in enhancing activity .

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of selected pyran derivatives on HCT-116 cells showed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, reinforcing their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-11-4-2-9(3-5-11)12-8-10(13)6-7-15-12/h2-7,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITOENHNMXHYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436648 | |

| Record name | 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60380-11-2 | |

| Record name | 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.